molecular formula C7H5BrN2O B1520145 4-Bromobenzo[d]isoxazol-3-amine CAS No. 796969-15-8

4-Bromobenzo[d]isoxazol-3-amine

Cat. No.: B1520145
CAS No.: 796969-15-8
M. Wt: 213.03 g/mol
InChI Key: SYCUVFGUHBRMHZ-UHFFFAOYSA-N
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Description

Significance of the Benzo[d]isoxazole Core in Medicinal and Bioorganic Chemistry

The benzo[d]isoxazole scaffold, a fusion of a benzene (B151609) ring and an isoxazole (B147169) ring, is a privileged structure in medicinal chemistry. This core is not merely a molecular framework but an active participant in biological interactions. Derivatives of benzo[d]isoxazole have been the subject of extensive research, revealing a broad spectrum of biological activities. These include potential neuroprotective, anti-inflammatory, and antimicrobial effects.

Notably, the benzo[d]isoxazole moiety is a key component in a number of established pharmaceutical drugs. For instance, it forms the structural basis for certain antipsychotic medications and anticonvulsants. Its versatility allows it to serve as a scaffold for compounds targeting a range of biological pathways. Recent studies have highlighted the potential of benzo[d]isoxazole derivatives as inhibitors of enzymes like sphingomyelin (B164518) synthase 2 (SMS2), which is a promising target for chronic inflammation-associated diseases researchgate.net. Furthermore, research has pointed towards their utility as antitumor agents, underscoring the broad therapeutic landscape of this heterocyclic system.

Overview of Halogenated Heterocycles in Drug Discovery

Heterocyclic compounds, organic molecules containing at least one atom other than carbon in a ring structure, are fundamental to drug development. It is estimated that a significant percentage of all pharmaceutical products are based on heterocyclic structures. The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto these scaffolds creates a class of compounds known as halogenated heterocycles, which are of particular interest to medicinal chemists.

Halogenation is a powerful tool in drug design, offering a means to modulate a molecule's physicochemical properties. The inclusion of a halogen can influence a compound's lipophilicity, metabolic stability, and binding affinity to its biological target. The bromine atom, in particular, can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding of a ligand to its protein target. This can lead to improved potency and selectivity of a drug candidate. The use of halogenated heterocycles as versatile intermediates allows for the late-stage functionalization of molecules, a crucial strategy in the efficient synthesis of compound libraries for drug screening.

Rationale for Focusing on 4-Bromobenzo[d]isoxazol-3-amine

The specific focus on this compound stems from a confluence of the principles outlined above. The benzo[d]isoxazol-3-amine core provides a validated scaffold with known biological potential. The strategic placement of a bromine atom at the 4-position of the benzene ring introduces the possibility of enhanced biological activity through halogen bonding and other electronic effects.

While direct and extensive research on this compound is not as widely published as for some of its isomers, its structural alerts suggest its potential as a valuable intermediate in the synthesis of more complex molecules. For example, derivatives of the closely related 6-Bromobenzo[d]isoxazol-3-amine have been investigated as kinase inhibitors, showcasing the potential of this structural class in cancer therapy . The amino group at the 3-position provides a convenient handle for further chemical modification, allowing for the exploration of a wide range of derivatives. The study of 4-benzyloxybenzo[d]isoxazole-3-amine derivatives as inhibitors of SMS2 further supports the rationale that the 4-substituted benzo[d]isoxazol-3-amine scaffold is a promising starting point for the development of novel therapeutic agents researchgate.net. Therefore, this compound represents a molecule of significant academic interest, holding the key to unlocking new avenues in drug discovery.

Chemical and Physical Properties

A comprehensive understanding of a compound's properties is fundamental to its application in research. The following table outlines the key chemical and physical characteristics of this compound.

PropertyValue
CAS Number 796969-15-8 bldpharm.com
Molecular Formula C₇H₅BrN₂O bldpharm.com
Molecular Weight 213.03 g/mol bldpharm.com
IUPAC Name 4-Bromo-1,2-benzoxazol-3-amine
SMILES Nc1noc2cccc(Br)c12
Physical Description Solid
Storage Keep in dark place, Sealed in dry, 2-8°C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCUVFGUHBRMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670669
Record name 4-Bromo-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796969-15-8
Record name 4-Bromo-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 Bromobenzo D Isoxazol 3 Amine and Its Derivatives

General Synthetic Routes to Benzo[d]isoxazole Scaffolds

The benzo[d]isoxazole core is a privileged structure in drug discovery and is typically assembled through various cyclization strategies. These methods often involve the formation of the N-O bond of the isoxazole (B147169) ring from appropriately substituted benzene (B151609) precursors.

Cyclization Reactions

Cyclization reactions are the cornerstone of benzo[d]isoxazole synthesis. A common approach involves the intramolecular cyclization of 2-halobenzonitrile derivatives. For instance, the reaction of a 2-halobenzonitrile with hydroxylamine can proceed via an intermediate oxime, which then undergoes an intramolecular nucleophilic substitution to form the benzo[d]isoxazole ring.

Another prevalent method is the cyclization of 2-hydroxybenzonitrile oximes. This transformation can be promoted by dehydrating agents or by thermal conditions, leading to the formation of the isoxazole ring. The reaction proceeds through the removal of a water molecule, facilitating the ring closure between the hydroxyl group and the oxime nitrogen.

Furthermore, reductive cyclization of 2-nitrobenzonitriles or related nitro compounds can also yield the benzo[d]isoxazole scaffold. This method often employs reducing agents that selectively reduce the nitro group to a hydroxylamine or a related intermediate, which then cyclizes onto the adjacent nitrile group.

Bromination of Benzo[d]isoxazole Derivatives

Direct bromination of a pre-formed benzo[d]isoxazole ring system is a key strategy for introducing a bromine atom onto the benzene ring. The position of bromination is directed by the existing substituents on the ring. Electrophilic brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) are commonly employed. mdpi.com The reaction conditions, including the choice of solvent and temperature, are crucial for controlling the regioselectivity and yield of the brominated product. For instance, the bromination of 2,1,3-benzothiadiazoles, a related heterocyclic system, in 47% hydrobromic acid at elevated temperatures has been shown to be an effective method for preparing brominated derivatives in high yields.

Specific Synthesis of 4-Bromobenzo[d]isoxazol-3-amine

While a definitive, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be postulated based on established chemical principles. A likely precursor would be a 2-substituted-6-bromobenzonitrile.

A potential synthetic approach could involve the following conceptual steps:

Starting Material: 2-Amino-6-bromobenzonitrile.

Oxime Formation: Conversion of the nitrile group to an amidoxime by reaction with hydroxylamine.

Cyclization: Intramolecular cyclization of the resulting amidoxime to form the 3-aminobenzo[d]isoxazole ring. The presence of the bromine atom at the desired position on the starting material would directly lead to the formation of this compound.

Alternative routes might involve the initial formation of a 3-aminobenzo[d]isoxazole followed by a regioselective bromination at the 4-position.

Optimized Reaction Conditions and Reagents

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include:

ParameterOptimized ConditionReagents
Solvent Aprotic polar solvents (e.g., DMF, DMSO) or alcoholic solventsHydroxylamine, Base (e.g., NaHCO₃, Et₃N)
Temperature Varies depending on the specific step; typically ranges from room temperature to reflux.-
Catalyst May not be necessary for all steps; acid or base catalysis may be employed for oxime formation and cyclization.-
Reaction Time Monitored by techniques like TLC or LC-MS to ensure completion.-

Yield Optimization and Purity

Achieving high yield and purity is a primary goal in any synthetic process. For the synthesis of this compound, factors influencing these outcomes include:

Purity of Starting Materials: Using highly pure 2-substituted-6-bromobenzonitrile is essential.

Stoichiometry of Reagents: Precise control over the molar ratios of reactants can minimize side product formation.

Work-up and Purification: Proper aqueous work-up to remove inorganic byproducts, followed by purification techniques such as recrystallization or column chromatography, is crucial for obtaining a product of high purity. Commercial suppliers list the purity of this compound as typically being around 98%.

Derivatization Strategies from this compound

The presence of three reactive sites—the bromine atom, the amino group, and the benzo[d]isoxazole ring itself—makes this compound a valuable intermediate for further chemical modifications.

Reactions involving the Bromine Atom:

Cross-Coupling Reactions: The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can be used to introduce a variety of aryl or heteroaryl substituents at the 4-position. rsc.orgnih.govnih.gov

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can be employed to introduce substituted amino groups at the 4-position.

Sonogashira Coupling: Coupling with terminal alkynes under palladium/copper catalysis can be used to install alkynyl groups.

Reactions involving the Amino Group:

N-Acylation: The primary amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to introduce a wide range of functional groups.

N-Alkylation: The amino group can be alkylated with alkyl halides or other electrophiles.

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides.

Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to various nucleophilic substitution reactions (Sandmeyer reaction) to introduce a wide array of substituents.

Reactions involving the Benzo[d]isoxazole Ring:

Electrophilic Aromatic Substitution: While the bromine atom deactivates the ring towards electrophilic substitution, further functionalization at other positions might be possible under harsh conditions, though regioselectivity could be an issue.

The strategic application of these derivatization reactions allows for the systematic modification of the this compound scaffold, enabling the synthesis of a library of compounds for various research applications.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the 4-position of the benzo[d]isoxazole ring system is a potential site for nucleophilic aromatic substitution (SNAr) reactions, given its position on the electron-deficient aromatic core.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

Aryl bromides are standard substrates for a variety of palladium-catalyzed cross-coupling reactions. It is anticipated that this compound would serve as a viable coupling partner. A European patent mentions that halogenated benzo[d]isoxazoles can be functionalized via methods such as the Suzuki coupling reaction, where the halogen is replaced by a suitable boron compound like a boronic acid or boronate ester googleapis.com. However, the patent does not provide a specific working example or data for this transformation on this compound itself googleapis.com.

Modifications at the Amine Group

The primary amine at the 3-position is a versatile functional group that can undergo numerous chemical transformations, such as acylation, alkylation, sulfonylation, or diazotization followed by substitution. While it is a common strategy in medicinal chemistry to modify such amine groups to explore structure-activity relationships, specific published protocols or detailed research findings for these modifications on this compound are not available in the current literature . Any discussion of potential reactions would be based on the general reactivity of aryl amines rather than specific studies of this compound.

Synthesis of Substituted Benzo[d]isoxazol-3-amine Analogues

The synthesis of substituted benzo[d]isoxazol-3-amine analogues is a key area of research, driven by the therapeutic potential of this chemical scaffold. nih.gov Methodologies for creating analogues generally focus on two primary strategies: substitution on the benzene ring of the benzo[d]isoxazole core and modification of the 3-amino group. These approaches allow for the systematic exploration of the structure-activity relationship of this class of compounds.

One prominent strategy for introducing substituents onto the aromatic ring involves the cyclization of appropriately substituted precursors. For instance, halogenated analogues of benzo[d]isoxazole can be synthesized from substituted 2-halobenzoyl compounds. A general procedure involves reacting a substituted proline derivative of a dihalobenzene with hydroxylamine sulfate in the presence of a base like potassium hydroxide. The mixture is typically refluxed in a solvent such as methanol, followed by the addition of water and further reflux to facilitate the ring-closure reaction, yielding the desired substituted benzo[d]isoxazole ring system. tandfonline.com

This method has been successfully applied to prepare 6-fluoro and 6-chloro substituted derivatives. tandfonline.com The reaction proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization to form the stable benzo[d]isoxazole heterocycle. tandfonline.com

Below is a summary of synthesized halogenated benzo[d]isoxazole analogues.

Table 1: Synthesis of 6-Halosubstituted Benzo[d]isoxazole Analogues

Compound Name Starting Material Reagents Yield
6-Fluoro-3-(pyrrolidin-2-yl)benzo[d]isoxazole N-(2,4-Difluorobenzoyl)-L-proline Hydroxylamine sulfate, KOH, Methanol 80% tandfonline.com

A second major approach to synthesizing analogues involves the modification of the group at the 3-position. This is often achieved by starting with a precursor such as benzo[d]isoxazole-3-carboxylic acid and then performing reactions like amide condensation to attach various moieties. The synthesis of the key benzo[d]isoxazole-3-carboxylic acid intermediate itself can be accomplished via a multi-step sequence that may include esterification, carbonation, ring-forming condensation, and hydrolysis. nih.gov

Once the carboxylic acid is obtained, it can be coupled with a variety of substituted anilines or other amines to produce a library of N-substituted benzo[d]isoxazole-3-carboxamide derivatives. nih.gov This amide condensation step provides a versatile method for introducing a wide range of functional groups to the molecule, allowing for fine-tuning of its chemical properties. nih.gov For example, N-phenylbenzo[d]isoxazole-3-carboxamide derivatives bearing dimethylamino and acetyl groups have been synthesized and identified as highly potent inhibitors of HIF-1α transcription. nih.gov

Table 2: Examples of N-Phenylbenzo[d]isoxazole-3-carboxamide Analogues

Analogue R-Group on Phenyl Ring Biological Activity Highlight
Analogue 15 p-dimethylamino IC₅₀ value of 24 nM against HIF-1α transcription nih.gov

These synthetic strategies provide robust and flexible routes to a diverse range of substituted benzo[d]isoxazol-3-amine analogues, enabling further investigation into their applications in medicinal chemistry. nih.govtandfonline.com

Table of Mentioned Compounds

Compound Name
This compound
6-Chloro-3-(pyrrolidin-2-yl)benzo[d]isoxazole
6-Fluoro-3-(pyrrolidin-2-yl)benzo[d]isoxazole
Benzo[d]isoxazole-3-carboxylic acid
Hydroxylamine sulfate
N-(2,4-Difluorobenzoyl)-L-proline
N-(4-Chloro-2-fluorobenzoyl)-L-proline
N-phenylbenzo[d]isoxazole-3-carboxamide

Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. While specific, experimentally-derived NMR data for 4-Bromobenzo[d]isoxazol-3-amine is not widely published in readily accessible literature, the expected chemical shifts can be predicted based on the compound's structure and data from analogous molecules.

For ¹H NMR, the three protons on the aromatic ring would be expected to appear in the aromatic region (typically 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns would be influenced by the electron-withdrawing bromine atom and the fused isoxazole (B147169) ring. The two protons of the primary amine group (-NH₂) would likely produce a broad singlet, the position of which can vary depending on the solvent and concentration.

In ¹³C NMR spectroscopy, distinct signals are expected for each of the seven carbon atoms in the molecule. A study on related 3,5-diaryl-4-bromoisoxazoles demonstrated that the carbon atom attached to the bromine (C4) shows a characteristic chemical shift, which is influenced by substituents on the aryl groups researchgate.netresearchgate.net. For this compound, the carbon atoms of the benzene (B151609) ring would have their chemical shifts modulated by the bromine substituent and the fused ring system. The carbon atom bonded to the bromine (C4) would be significantly affected, as would the carbons of the isoxazole moiety.

Table 1: Predicted NMR Data for this compound

Spectrum Predicted Chemical Shift (ppm) Assignment
¹H NMR ~7.0 - 8.5 Aromatic Protons (H5, H6, H7)
Variable (broad singlet) Amine Protons (-NH₂)

Note: The table contains generalized predictions based on known chemical shift ranges for similar functional groups and structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides critical information regarding the molecule's mass and its fragmentation behavior, confirming its elemental composition and offering clues to its structure. The molecular formula of this compound is C₇H₅BrN₂O lookchem.com.

The nominal molecular weight is 213 g/mol , with a more precise monoisotopic mass calculated from the most abundant isotopes. A key feature in the mass spectrum of a bromo-compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion (M⁺) and any bromine-containing fragments: one for the ⁷⁹Br-containing ion and another, two mass units higher (M+2), for the ⁸¹Br-containing ion.

While a detailed experimental fragmentation pattern is not available, common fragmentation pathways for aromatic bromine compounds involve the initial loss of the bromine atom (Br•) or the cleavage of the heterocyclic ring. The loss of a bromine radical from the molecular ion would result in a fragment ion at m/z 133.

Table 2: Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.033
Key Spectral Feature Presence of M⁺ and M+2 peaks in ~1:1 ratio

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine and aromatic bicyclic structure.

The primary amine (-NH₂) group is expected to show two distinct stretching vibrations (asymmetric and symmetric) in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration is typically observed around 1580-1650 cm⁻¹. The C-N stretching of the aromatic amine would appear in the 1250-1335 cm⁻¹ region. The fused aromatic system gives rise to C=C stretching vibrations within the 1450-1600 cm⁻¹ range and C-H stretching just above 3000 cm⁻¹. The C-Br stretch is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch (asymmetric & symmetric) 3300 - 3500
Aromatic C-H Stretch > 3000
N-H Bend 1580 - 1650
Aromatic C=C Stretch 1450 - 1600
Aromatic C-N Stretch 1250 - 1335

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions. A review of the published scientific literature indicates that the specific crystal structure of this compound has not been reported. Therefore, detailed experimental data on its solid-state conformation are not available.

Computational Chemistry and Quantum Mechanical Studies

Computational methods are powerful tools for investigating molecular properties that may be difficult to measure experimentally.

Ab initio calculations, a type of quantum mechanical study, can be used to model the electronic structure of molecules from first principles. Such studies on related heterocyclic systems, like derivatives of benzo[1,2-d:4,5-d′]bis( lookchem.comsigmaaldrich.comachmem.comthiadiazole), have shown that the incorporation of bromine atoms significantly improves the electron deficiency of the molecule without substantially affecting its aromaticity mdpi.com. By analogy, for this compound, the bromine atom acts as an electron-withdrawing group via induction, influencing the electron density distribution across the fused ring system. The amine group, conversely, acts as an electron-donating group through resonance. These opposing effects create a complex pattern of electron delocalization that governs the molecule's reactivity. Computational studies on similar benzothiazole systems have also been used to predict vibrational frequencies and optimize molecular geometry nih.gov.

The Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase, which is determined by its size, shape, and charge state. It is an important parameter in ion mobility-mass spectrometry. While an experimentally determined or predicted CCS value for this compound is not available in major public databases, data for structurally similar compounds can provide an estimate. For instance, the related compound 4-Bromo-1,3-benzothiazol-2-amine (C₇H₅BrN₂S) has a computed CCS value of 143.9 Ų (for the [M+H]⁺ ion) nih.gov. Given the structural similarities, a comparable CCS value would be expected for this compound.

Table 4: Computational Data and Analog Values

Parameter Information
Electronic Effect of Bromine Inductively electron-withdrawing
Electronic Effect of Amine Resonance electron-donating

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Computational modeling plays a pivotal role in understanding the structure-activity relationships (SAR) of novel chemical entities. For derivatives of the this compound scaffold, computational and medicinal chemistry approaches have been instrumental in elucidating the molecular features crucial for biological activity against various therapeutic targets. These studies systematically explore how modifications to the core benzo[d]isoxazole structure and its substituents influence target binding, potency, and selectivity.

Research has demonstrated that the 3-amino-benzo[d]isoxazole core is a privileged scaffold for designing potent enzyme inhibitors. Through strategic modifications, derivatives have been developed as highly selective inhibitors for targets such as Sphingomyelin (B164518) Synthase 2 (SMS2), c-Met kinase, and other receptor tyrosine kinases (RTKs) nih.govnih.govacs.org.

A key example of SAR exploration involves the development of 4-benzyloxybenzo[d]isoxazole-3-amine derivatives as inhibitors of SMS2, an enzyme linked to chronic inflammation-associated diseases nih.gov. In this research, a conformational restriction strategy was employed to design a novel scaffold, which showed improved potency compared to initial lead compounds acs.org. The SAR was systematically investigated by modifying three key regions: the core moiety, the substituent at the 4-position (the benzyloxy group), and the group attached to the 3-amino position acs.org.

The integrity of the benzo[d]isoxazole core was found to be critical for activity. Replacing it with analogous structures like benzo[d]isothiazole or 1H-indazole resulted in a significant reduction or complete loss of inhibitory potency against SMS2 acs.org. Further optimization of substituents on the benzyloxy and pyridine moieties led to the identification of compound 15w , which exhibited a potent IC50 value of 0.10 µM against SMS2 and over 500-fold selectivity against the related SMS1 enzyme acs.org.

Similarly, extensive SAR studies on 3-amino-benzo[d]isoxazole derivatives have led to the discovery of potent inhibitors of the c-Met kinase, a target in non-small cell lung cancer nih.gov. This research led to the identification of multiple compounds with IC50 values in the low nanomolar range nih.gov. Compound 28a emerged as a particularly potent c-Met inhibitor, with an enzymatic IC50 of 1.8 nM and strong cellular activity nih.govconsensus.app. The development of these inhibitors showcases how systematic structural modifications guide the optimization of lead compounds. Further studies have also identified 3-amino-benzo[d]isoxazoles as multitargeted inhibitors of the VEGFR and PDGFR families of receptor tyrosine kinases acs.org.

The versatility of the benzo[d]isoxazole scaffold has been further confirmed in studies identifying derivatives as potent inhibitors of Hypoxia-Inducible Factor (HIF)-1α transcription, a key process in tumor development nih.gov. In this context, derivatives were synthesized and evaluated, leading to the discovery of compounds with IC50 values as low as 24 nM in cell-based assays nih.gov.

The data from these diverse studies underscore the power of SAR-guided computational and synthetic approaches. By methodically altering specific structural features of the parent scaffold, researchers can fine-tune the pharmacological properties of the resulting compounds to achieve high potency and selectivity for a desired biological target.

Table 1: Structure-Activity Relationship Data for Benzo[d]isoxazole Derivatives

CompoundTargetCore StructureKey SubstituentsActivity (IC50)Reference
15wSMS24-Benzyloxybenzo[d]isoxazol-3-amine- O(CH2)2-morpholine on benzyloxy; Pyridine on 3-amine0.10 µM acs.org
3aSMS24-Benzyloxybenzo[d]isoxazol-3-amineUnsubstituted benzyloxy; Pyridine on 3-amine0.34 µM acs.org
4aSMS24-Benzyloxybenzo[d]isothiazole-3-amineUnsubstituted benzyloxy; Pyridine on 3-amine> 10 µM acs.org
11aSMS24-Benzyloxy-1H-indazol-3-amineUnsubstituted benzyloxy; Pyridine on 3-amine> 10 µM acs.org
28ac-Met Kinase3-Amino-benzo[d]isoxazoleQuinoline derivative linked to 3-amine1.8 nM nih.gov
8dc-Met Kinase3-Amino-benzo[d]isoxazoleSubstituted phenyl ring linked to 3-amine< 10 nM nih.gov
50VEGFR-2/PDGFRβ3-Amino-benzo[d]isoxazoleN,N'-diphenyl urea at 4-position- acs.org
15HIF-1α TranscriptionN-Phenylbenzo[d]isoxazole-3-carboxamideDimethylamino group on N-phenyl24 nM nih.gov
31HIF-1α TranscriptionN-Phenylbenzo[d]isoxazole-3-carboxamideAcetyl group on N-phenyl24 nM nih.gov

Pharmacological and Biological Activity Research of 4 Bromobenzo D Isoxazol 3 Amine and Its Analogues

Broad Spectrum Biological Activities of Isoxazole (B147169) Derivatives

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. nih.govnih.gov These compounds have garnered significant attention for their therapeutic potential across a wide range of diseases. nih.gov Research has consistently demonstrated that isoxazole derivatives possess a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities. nih.govnih.gov

The versatility of the isoxazole nucleus allows for structural modifications that can enhance pharmacological properties, leading to the development of compounds with improved bioactivity and selectivity. nih.gov This has made them attractive candidates in drug discovery for conditions such as cancer, neurodegenerative disorders, and infections. nih.gov The incorporation of the isoxazole ring into different molecular frameworks has been shown to augment the biological profile of the parent molecules. nih.gov Numerous studies have highlighted the potential of isoxazole-containing compounds in various therapeutic areas, including as anticancer, antibacterial, anti-inflammatory, and antidiabetic agents. nih.gov For instance, certain isoxazole derivatives have been identified as potent inhibitors of enzymes like cyclooxygenase-2 (COX-2) and have shown promise as immunosuppressive and antitubercular agents. nih.gov The wide array of biological activities associated with isoxazole derivatives underscores their importance in the ongoing search for novel therapeutic agents. oiccpress.comnih.gov

Specific Biological Activities of 4-Bromobenzo[d]isoxazol-3-amine

While direct research on this compound is limited in publicly available literature, extensive studies on its structural analogues, particularly those built on the benzo[d]isoxazole core, have revealed significant biological activities. These analogues serve as crucial surrogates for understanding the potential therapeutic applications of this class of compounds.

Anticancer Activity

Analogues of this compound have emerged as promising candidates in oncology research, demonstrating potent activity against various cancer types through specific molecular mechanisms.

A key mechanism underlying the anticancer potential of benzo[d]isoxazole analogues is the inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically Bromodomain-containing protein 4 (BRD4). bldpharm.com BRD4 is an epigenetic reader that plays a critical role in regulating the transcription of key oncogenes such as c-Myc, making it an attractive target for cancer therapy. nih.govbldpharm.com

Researchers have designed and synthesized a series of N-(3-ethyl-benzo[d]isoxazol-5-yl) sulfonamide derivatives that demonstrate potent BRD4 inhibitory activity. bldpharm.com These compounds effectively bind to the acetyl-lysine binding pocket of BRD4, displacing it from chromatin and thereby downregulating the expression of cancer-promoting genes. The binding affinity of these analogues has been confirmed through thermal shift assays and X-ray crystallography, providing a clear understanding of their interaction at the molecular level. bldpharm.com Two notable compounds from this series, 11h and 11r , showed significant BRD4 binding and potent anti-proliferative activity against acute myeloid leukemia (AML) cells. bldpharm.com

Table 1: BRD4 Inhibition and Antiproliferative Activity of Benzo[d]isoxazole Analogues

CompoundBRD4(1) Binding (ΔTm, °C)MV4-11 Cell Line IC50 (μM)
11h >60.78
11r >60.87

Data sourced from a study on N-(3-ethyl-benzo[d]isoxazol-5-yl) sulfonamide derivatives. bldpharm.com

The inhibition of BRD4 by benzo[d]isoxazole analogues translates into significant effects on cancer cell behavior, primarily by halting proliferation and inducing programmed cell death (apoptosis). bldpharm.com Studies on isoxazole derivatives have shown they can induce both early and late-stage apoptosis in various cancer cell lines, including human erythroleukemic and glioblastoma cells. nih.gov

In the context of benzo[d]isoxazole analogues targeting BRD4, compound 11r was shown to concentration-dependently inhibit the proliferation of MV4-11 AML cells. bldpharm.com Further investigation revealed that this compound effectively blocked the cell cycle at the G0/G1 phase. bldpharm.com Moreover, treatment with this analogue led to a concentration-dependent induction of apoptosis in these cancer cells. bldpharm.com This pro-apoptotic activity is a hallmark of many effective anticancer agents and highlights the therapeutic potential of this chemical scaffold. nih.govbldpharm.com The ability of these compounds to downregulate oncogenes like c-Myc and CDK6 is a direct consequence of BRD4 inhibition and a key driver of their antiproliferative and apoptotic effects. bldpharm.com

Neuropharmacological Effects

The biological activities of this compound analogues extend beyond cancer to the realm of neuropharmacology, where they show potential for treating a variety of neurological conditions.

The role of BRD4 inhibitors in the central nervous system (CNS) suggests a therapeutic avenue for benzo[d]isoxazole derivatives. nih.govnih.gov BRD4 inhibition has been investigated as a strategy for promoting functional recovery after spinal cord injury (SCI), a devastating neurological disorder. nih.gov Studies using the general BET inhibitor JQ1 have shown that blocking BRD4 can reduce apoptosis and oxidative stress, and activate autophagy, a cellular self-cleaning process, ultimately promoting neural survival and functional recovery in mouse models of SCI. nih.gov Given that benzo[d]isoxazole analogues are potent BRD4 inhibitors, they hold promise for similar applications. bldpharm.com

Furthermore, the ability of BRD4 inhibitors to cross the blood-brain barrier opens up possibilities for treating other neurological conditions, including neurodegeneration. nih.gov Selective modulation of BET bromodomains may offer regenerative strategies for disorders characterized by myelin loss. nih.gov Additionally, other analogues, such as 4-benzyloxybenzo[d]isoxazole-3-amine derivatives, have been identified as potent inhibitors of sphingomyelin (B164518) synthase 2 (SMS2), an enzyme implicated in chronic inflammation-associated diseases like atherosclerosis and insulin (B600854) resistance, which are often linked with neurological complications. nih.gov The ability of one such analogue to attenuate chronic inflammation in animal models further supports the potential neuropharmacological utility of this class of compounds. nih.gov

Anti-inflammatory Activity

Development of Agents for Rheumatoid and Inflammatory Diseases

Research into the anti-inflammatory potential of isoxazole-containing compounds has identified them as a promising area for the development of new therapeutics for inflammatory conditions like rheumatoid arthritis. While direct studies on the anti-inflammatory activity of this compound are not extensively detailed in available research, investigations into related structures provide insight into their potential mechanisms.

Analogues such as 4-benzyloxybenzo[d]isoxazole-3-amine derivatives have been identified as potent and highly selective inhibitors of Sphingomyelin Synthase 2 (SMS2). nih.gov SMS2 is considered a promising therapeutic target for several diseases associated with chronic inflammation. nih.gov The inhibition of this enzyme by these derivatives leads to a significant reduction in chronic inflammation, as demonstrated in preclinical models. nih.gov

Furthermore, other related heterocyclic compounds, like coumarin (B35378) derivatives, have been synthesized and evaluated for their anti-rheumatoid arthritis activities. These studies have shown that certain derivatives can inhibit the proliferation of rheumatoid arthritis fibroblast-like synoviocytes and reduce the expression of key inflammatory cytokines such as IL-1α, IL-1β, and TNF-α. nih.gov The mechanism often involves the inhibition of signaling pathways like NF-κB and MAPKs. nih.gov These findings in related molecular classes suggest that the benzo[d]isoxazole scaffold is a viable starting point for developing novel anti-inflammatory agents.

Anticonvulsant Activity of Derivatives

Evaluation via Maximal Electroshock (MES) Test

A series of novel benzo[d]isoxazole derivatives have been synthesized and evaluated for their anticonvulsant properties, with the Maximal Electroshock (MES) test being a primary screening method. acs.orgnih.gov The MES test is a standard preclinical model used to identify compounds with activity against generalized tonic-clonic seizures.

In these studies, several derivatives of benzo[d]isoxazole demonstrated significant protection against MES-induced seizures. acs.orgnih.gov One of the most potent compounds identified, designated as Z-6b, exhibited a median effective dose (ED₅₀) of 20.5 mg/kg in the MES test. acs.orgnih.gov The protective index (PI), which is the ratio of the median toxic dose (TD₅₀) to the ED₅₀, was found to be 10.3 for Z-6b, indicating a favorable window between its therapeutic and toxic effects. acs.orgnih.gov

Table 1: Anticonvulsant Activity of Benzo[d]isoxazole Derivative Z-6b in the MES Test acs.orgnih.gov

CompoundMES ED₅₀ (mg/kg)Protective Index (TD₅₀/ED₅₀)
Z-6b20.510.3
Influence on Sodium Channels

The mechanism underlying the anticonvulsant activity of these benzo[d]isoxazole derivatives has been linked to their interaction with voltage-gated sodium channels. acs.orgnih.gov These channels are crucial for the initiation and propagation of action potentials in neurons, and their modulation is a key strategy for controlling seizures.

Patch-clamp experiments have revealed that derivatives such as Z-6b act as selective blockers of the NaV1.1 sodium channel subtype. acs.orgnih.gov Notably, this compound showed significant inhibition of NaV1.1 channels while having minimal effect on other subtypes like NaV1.2, NaV1.3, and NaV1.6. acs.orgnih.gov This selectivity is a significant finding, as it suggests the potential for developing more targeted antiseizure medications with potentially fewer side effects. acs.orgnih.gov The targeted blocking of NaV1.1 by these benzo[d]isoxazole derivatives supports the hypothesis that this is the primary mechanism for their observed anticonvulsant effects. acs.orgnih.gov

Enzyme Inhibition Studies

Sphingomyelin Synthase 2 (SMS2) Inhibition by Derivatives

Derivatives of this compound have been investigated for their ability to inhibit specific enzymes implicated in disease pathways. A notable example is the inhibition of Sphingomyelin Synthase 2 (SMS2) by 4-benzyloxybenzo[d]isoxazole-3-amine derivatives. nih.gov SMS2 is an enzyme that plays a role in the synthesis of sphingomyelin and is linked to chronic inflammation-associated diseases. nih.gov

Through a strategy of conformational restriction, researchers have developed potent and highly selective inhibitors of human SMS2 based on the 4-benzyloxybenzo[d]isoxazole-3-amine scaffold. nih.gov One particular derivative, compound 15w, demonstrated not only high potency and selectivity in vitro but also good pharmacokinetic properties, including an oral bioavailability of 56% in mice. nih.gov In vivo studies showed that oral administration of compound 15w led to a significant attenuation of chronic inflammation in a diabetic mouse model over a six-week period. nih.gov

Table 2: In Vivo Efficacy of SMS2 Inhibitor (Compound 15w) nih.gov

CompoundOral Bioavailability (F)Outcome in db/db mice (6 weeks oral dosing)
15w56%Significant attenuation of chronic inflammation

This research highlights the potential of modifying the this compound structure to create targeted enzyme inhibitors for the treatment of chronic inflammatory diseases. nih.gov

Aldo-keto Reductase 1C3 (AKR1C3) Inhibition by Derivatives

Aldo-keto reductase 1C3 (AKR1C3) is a critical enzyme in the biosynthesis of androgens and is considered an attractive target in castration-resistant prostate cancer (CRPC). The enzyme's role in converting precursors to potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) fuels the progression of prostate cancer, even under androgen-deprived conditions. Consequently, the development of potent and selective AKR1C3 inhibitors is a key strategy in cancer therapy.

Derivatives based on isoxazole and related heterocyclic cores have emerged as promising AKR1C3 inhibitors. Research has focused on modifying existing non-selective inhibitors, such as flufenamic acid, through bioisosteric modulation to create compounds with improved potency and selectivity. One strategy involved replacing a triazole core with an isoxazole heteronucleus, which successfully improved poor solubility while maintaining similar enzymatic inhibitory activity.

Further optimization of selective AKR1C3 inhibitors has led to the identification of compounds with significant potency. For instance, a derivative, compound 5r, was identified as a potent AKR1C3 inhibitor with an IC50 of 51 nM and over 1216-fold selectivity against closely related isoforms. Recognizing the often-poor pharmacokinetic profiles of free carboxylic acids, a methyl ester prodrug strategy was employed. This approach led to the development of prodrug 4r, which demonstrated improved systemic exposure and a higher maximum concentration of the active acid (5r) in vivo compared to direct administration of the acid itself. This prodrug showed a dose-dependent effect in reducing tumor volume in a 22Rv1 prostate cancer xenograft model without observable toxicity.

Table 1: AKR1C3 Inhibition by an Isoxazole Analogue

Compound Type Target IC50 (nM) Selectivity Key Finding
5r Carboxylic Acid AKR1C3 51 >1216-fold Potent and selective inhibitor.

| 4r | Methyl Ester Prodrug | AKR1C3 | - | - | Improved pharmacokinetic profile and in vivo efficacy. |

Carbonic Anhydrase (CA) Isoform Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, and their abnormal activity is linked to various diseases, making them important therapeutic targets. Human CAs (hCAs) belong to the α-class and include 15 isoforms, 12 of which are catalytically active.

Isoxazole-containing compounds have been identified as a novel class of CA inhibitors that are thought to bind at the entrance of the active site. Research into sulfonamide derivatives, a well-established class of CA inhibitors, has shown varied efficacy against different isoforms. The cytosolic isoform hCA III, for example, is generally less susceptible to inhibition by many clinically used sulfonamides compared to isoforms hCA I and hCA II. However, certain sulfonamides like prontosil, sulpiride, and indisulam (B1684377) have demonstrated low micromolar inhibition of hCA III.

The development of new series of isoxazole-based compounds has yielded promising results. In one study, a series of (E)-4-(arylmethylene)-3-propylisoxazol-5(4H)-one derivatives were synthesized and tested against CA IX, a marker for many human malignancies. The most active compounds, AC2 and AC3, exhibited IC50 values of 112.3 ± 1.6 μM and 228.4 ± 2.3 μM, respectively. Similarly, pyrazolo[4,3-c]pyridine sulfonamides have been investigated as inhibitors, with some compounds showing potent, nanomolar-level inhibition against various bacterial and human CA isoforms.

Table 2: Inhibition of Carbonic Anhydrase (CA) Isoforms by Isoxazole and Sulfonamide Derivatives

Compound Class Target Isoform IC50 / Kᵢ Example Inhibitors Source
Isoxazol-5(4H)-one Derivatives CA IX 112.3 ± 1.6 μM AC2
Sulfonamides hCA III 2.3-18.1 μM Prontosil, Sulpiride
Clinically Used Sulfonamides hCA III 154-2200 μM Acetazolamide, Dorzolamide

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For benzo[d]isoxazole analogues, SAR studies have been crucial in optimizing potency, selectivity, and pharmacokinetic properties.

Influence of Substituent Modifications on Biological Activity

Modifications to the core benzo[d]isoxazole structure and its peripheral substituents have profound effects on activity. For instance, in a series of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives designed as BRD4 inhibitors, the sulfonamide linkage and the substituents on it were critical for activity. These studies led to the identification of compounds with potent BRD4 binding and significant anti-proliferative activity against acute myeloid leukemia cells.

In another study focusing on substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids, the carboxylic acid functional group, or its ester and amide derivatives, was found to be important for maintaining inhibitory activity against serine acetyltransferase. Replacing the 2-aminothiazole (B372263) moiety with a 2-aminooxazole led to a more than 40-fold improvement in affinity. The electronic properties of substituents also play a role; for example, the presence of electron-withdrawing or electron-donating groups on a phenyl ring attached to the 2-aminooxazole nitrogen can modulate the compound's stability and activity.

SAR analysis has also highlighted the importance of halogenation and aromaticity in enhancing the bioactivity of various heterocyclic compounds. For trisubstituted isoxazoles acting as allosteric RORγt inverse agonists, modifications at the C-4 position of the isoxazole ring were explored. An ether linker at this position was found to be preferable to an amine or thioether linker, with the change in bond angle and length of the thioether linkage potentially causing a shift in the binding pose and a significant drop in potency.

Conformational Restriction Strategies in Drug Design

Conformational restriction is a powerful strategy in drug design used to lock a molecule into its bioactive conformation, thereby increasing potency and selectivity while often improving metabolic stability. This approach reduces the entropic penalty of binding to a biological target.

A notable application of this strategy was in the development of 4-benzyloxybenzo[d]isoxazole-3-amine derivatives as inhibitors of sphingomyelin synthase 2 (SMS2), a target for chronic inflammation-associated diseases. By employing a conformational restriction strategy, researchers successfully identified potent and highly selective SMS2 inhibitors. Systematic structural modifications led to compound 15w, which not only showed high potency and selectivity in vitro but also demonstrated good oral bioavailability (F = 56%) and efficacy in an in vivo mouse model of chronic inflammation. This work underscores how rigidifying a flexible molecule into a more defined conformation, such as that offered by the benzo[d]isoxazole scaffold, can lead to the discovery of superior drug candidates.

Mechanisms of Action

The mechanism of action for this compound and its analogues typically involves direct interaction with specific biological targets, most commonly through enzyme inhibition or receptor binding.

For derivatives acting as enzyme inhibitors, the compound binds to the enzyme's active site or an allosteric site, modulating its catalytic activity. For example, 3-amino-benzo[d]isoxazole based compounds have been developed as inhibitors of the tyrosine kinase c-Met. This receptor's abnormal signaling can lead to tumor growth and metastasis, and the inhibitors block this pathway. Similarly, N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives function as BRD4 inhibitors. BRD4 is an epigenetic "reader" that binds to acetylated lysine (B10760008) residues on histones. The inhibitors compete for this binding site, preventing BRD4 from recruiting transcriptional machinery and thereby downregulating the expression of key oncogenes like c-Myc and CDK6, which in turn blocks cell cycle progression and induces apoptosis in cancer cells.

In other cases, the mechanism involves binding to receptors to modulate signaling pathways that affect cellular processes like proliferation or apoptosis. The electrophilic nature of the benzo[d]isoxazole ring system, particularly with a bromine substituent, allows for chemical reactions like nucleophilic substitution, enabling the synthesis of a wide array of derivatives with potentially enhanced biological properties.

Applications in Chemical and Pharmaceutical Development

Building Block in Organic Synthesis and Medicinal Chemistry

4-Bromobenzo[d]isoxazol-3-amine serves as a crucial building block in the synthesis of a wide range of organic molecules. bldpharm.comlifechemicals.comasischem.comambeed.com The isoxazole (B147169) ring system itself is a versatile synthetic intermediate, capable of being transformed into other functionalities like enaminones, 1,3-dicarbonyl compounds, and γ-amino alcohols. lifechemicals.com The presence of the primary amine and the bromo-substituent on the fused benzene (B151609) ring offers two distinct points for chemical modification.

The amine group can readily undergo reactions such as acylation, sulfonylation, and alkylation, while the bromine atom is amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This dual reactivity makes the compound a powerful platform for creating libraries of structurally diverse molecules, a key strategy in modern drug discovery. nih.govrsc.org For instance, mono-bromoderivatives of fused heterocycles like this compound are considered important and often hard-to-prepare precursors for creating unsymmetrically substituted compounds with potential applications in materials science, such as organic light-emitting diodes (OLEDs). mdpi.com

Development of Metal-Free Synthetic Routes to Isoxazoles

The synthesis of isoxazoles has traditionally relied on methods that often employ metal catalysts, such as copper(I) or ruthenium(II), for reactions like [3+2] cycloadditions. nih.govrsc.org However, these metal-based processes present several drawbacks, including high costs, toxicity, the generation of significant waste, and difficulties in removing metal residues from the final products, which is a major concern in pharmaceutical manufacturing. nih.govrsc.org

In response, the development of metal-free synthetic routes has become a major focus in green chemistry. rsc.orgrsc.org These modern approaches include:

1,3-Dipolar Cycloadditions: This is a cornerstone of isoxazole synthesis, where a nitrile oxide (the 1,3-dipole) reacts with an alkyne or alkene (the dipolarophile). nih.govnih.govrsc.org Strategies have been developed to generate the unstable nitrile oxide in situ from aldoximes using metal-free oxidants like hypervalent iodine reagents, thereby avoiding metal catalysts. nih.govorganic-chemistry.org

Tandem Reactions: Efficient, metal-free tandem reactions have been devised to construct complex isoxazole-containing molecules in one pot. For example, a sequence involving a [3+2] azide-alkyne cycloaddition, an aromatic nucleophilic substitution (SNAr), and a denitrogenative cyclization has been used to create benzo[c]isoxazoles. rsc.org

Eco-Friendly Conditions: Researchers are increasingly using environmentally benign reaction media like water and implementing energy-efficient techniques such as microwave irradiation to synthesize isoxazoles without the need for catalysts. rsc.orgnih.gov

These advancements not only make the synthesis of isoxazole derivatives more sustainable but also open up new avenues for their application in biological systems where metal contamination is a critical issue. nih.gov

Pharmaceutical Development: Therapeutic Compounds

The benzo[d]isoxazole-3-amine scaffold is a key pharmacophore in a variety of therapeutic agents. researchgate.netnih.gov Its derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.govrsc.org

A notable example is the development of 4-benzyloxybenzo[d]isoxazole-3-amine derivatives as potent and highly selective inhibitors of sphingomyelin (B164518) synthase 2 (SMS2). nih.govacs.orgdocumentsdelivered.com SMS2 is a therapeutic target for chronic inflammatory diseases like atherosclerosis and insulin (B600854) resistance. nih.govacs.org One specific compound from this series demonstrated good oral bioavailability and significantly reduced chronic inflammation in animal models. nih.govdocumentsdelivered.com

Furthermore, modifying the benzo[d]isoxazole core has led to the discovery of potent inhibitors for other critical disease targets. For instance, N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives have been synthesized and identified as inhibitors of Bromodomain-containing protein 4 (BRD4), a key regulator of gene transcription implicated in cancer. nih.gov Certain compounds in this class showed remarkable anti-proliferative activity against acute myeloid leukemia cells. nih.gov The core 3-amino-benzo[d]isoxazole structure has also been used to develop potent inhibitors of the c-Met tyrosine kinase, a receptor involved in tumor growth and metastasis. nih.gov

Compound ClassTherapeutic TargetPotential ApplicationReference
4-Benzyloxybenzo[d]isoxazole-3-amine derivativesSphingomyelin synthase 2 (SMS2)Chronic inflammatory diseases (atherosclerosis, insulin resistance) nih.govacs.org
N-(3-Ethylbenzo[d]isoxazol-5-yl) sulfonamide derivativesBromodomain-containing protein 4 (BRD4)Acute Myeloid Leukemia (AML) nih.gov
3-Amino-benzo[d]isoxazole derivativesc-Met tyrosine kinaseCancer (inhibition of tumor growth and metastasis) nih.gov
Substituted benzo[d]isoxazol-3-yl-amine compoundsVanilloid Receptor 1 (VR1/TRPV1)Pain management google.com

Role as a Ligand or Catalyst in Organic Synthesis

While specific examples of this compound as a named ligand in a catalytic system are not extensively documented, its structural features strongly suggest its potential in this role. The presence of the nitrogen-containing heterocycle and the primary amine group provides multiple coordination sites for metal centers. Amine-containing compounds are widely used as ligands in catalysis. lifechemicals.com

Investigation in Drug Discovery Pipelines

This compound and its analogs are actively being investigated in various drug discovery pipelines, underscoring the therapeutic potential of this chemical family. nih.govrsc.org The isoxazole scaffold is present in numerous approved drugs, highlighting its clinical relevance. lifechemicals.com

Key areas of investigation include:

Oncology: Derivatives of the benzo[d]isoxazole core are being explored as potent anticancer agents. researchgate.net As mentioned, they have been developed as inhibitors of BRD4 for leukemia and c-Met for solid tumors. nih.govnih.govnih.gov The general class of isoxazoles is being screened for activity against various cancer cell lines and targets like cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer. nih.govfrontiersin.org

Inflammatory Diseases: The success of the SMS2 inhibitors demonstrates the potential of this scaffold in treating chronic inflammation. nih.govacs.org Isoxazole derivatives are also being explored for their ability to inhibit leukotriene biosynthesis, another important pathway in inflammatory diseases. nih.gov

Neurological Disorders: The ability of some isoxazole derivatives to cross the blood-brain barrier makes them attractive candidates for central nervous system (CNS) disorders. frontiersin.org Substituted benzo[d]isoxazol-3-yl-amine compounds have been specifically investigated as ligands for the vanilloid receptor (VR1/TRPV1), a target for treating pain. google.com

The process of advancing these compounds through the drug discovery pipeline involves rigorous testing, including evaluating their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their potential toxicity. frontiersin.org Computational tools and in vitro assays are heavily used to predict and confirm these properties, helping to identify the most promising candidates for further development. nih.govfrontiersin.org

Derivative FamilyDisease AreaMechanism/TargetKey FindingsReference
4-Benzyloxybenzo[d]isoxazole-3-aminesChronic InflammationSMS2 InhibitionHigh selectivity and oral efficacy in animal models. nih.govacs.org
N-(3-Ethylbenzo[d]isoxazol-5-yl) sulfonamidesCancer (Leukemia)BRD4 InhibitionPotent binding to BRD4 and significant anti-proliferative activity in cancer cells. nih.gov
3-Amino-benzo[d]isoxazole derivativesCancerc-Met Kinase InhibitionPotent enzymatic and cellular inhibitory activity. nih.gov
Benzo[d]isoxazol-3-yl-aminesPainVR1/TRPV1 Receptor AffinityExcellent affinity for the receptor, indicating potential for pain treatment. google.com

Q & A

Q. What are the recommended methods for synthesizing 4-Bromobenzo[d]isoxazol-3-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves bromination of benzo[d]isoxazol-3-amine precursors or substitution reactions. For example:

  • Bromination: Direct bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–25°C) can introduce the bromine substituent at the 4-position. Yield optimization requires careful stoichiometry and inert atmosphere to minimize side reactions .
  • Substitution Reactions: Nucleophilic aromatic substitution (SNAr) on halogenated precursors (e.g., 4-chlorobenzo[d]isoxazol-3-amine) using bromine sources like NaBr or HBr in polar aprotic solvents (e.g., DMSO) at elevated temperatures (80–100°C) .

Key Considerations:

  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

Methodological Answer:

  • Storage Conditions:
    • Short-term: Store at room temperature (RT) in airtight containers protected from light .
    • Long-term: Store at -20°C under inert gas (N2 or Ar) to prevent oxidation or hydrolysis .
  • Solubility Management: Prepare stock solutions in DMSO (10–50 mM) and aliquot to avoid freeze-thaw cycles. Pre-warm to 37°C and sonicate to dissolve precipitates .

Safety Note: Use PPE (gloves, goggles) due to potential skin/eye irritation risks, as seen in related isoxazol-3-amine derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in I2-DMSO-mediated transannulation reactions for constructing pyrimidine derivatives?

Methodological Answer: In I2-DMSO systems, the compound acts as a nitrogen donor in multicomponent [3+1+2] cascade reactions:

Transannulation: The isoxazole ring undergoes cleavage, forming reactive intermediates that couple with aryl methyl ketones and enaminones.

Bond Formation: Two C-N bonds and one C-C bond are formed in a single pot, facilitated by DMSO’s dual role as an oxidizer and solvent .

Post-Modification: The phenolic hydroxyl group in products allows further functionalization (e.g., phosphorylation or glycosylation) for drug discovery .

Experimental Design:

  • Optimize molar ratios (1:1:1 for amine, ketone, enaminone).
  • Use catalytic I2 (10 mol%) in DMSO at 100°C for 6–12 hours.

Q. How does the bromine substituent influence the electronic properties and reactivity of benzo[d]isoxazol-3-amine derivatives in cross-coupling reactions?

Methodological Answer: The electron-withdrawing bromine at the 4-position:

  • Activates the Ring: Enhances electrophilicity at adjacent positions, facilitating Suzuki-Miyaura couplings with boronic acids .
  • Directs Reactivity: Bromine’s steric and electronic effects favor substitutions at the 5- or 7-positions in dibromo derivatives (e.g., 5,7-dibromo analogues) .

Case Study:

  • Suzuki Coupling: React this compound with 4-fluorophenylboronic acid using Pd(PPh3)4 catalyst in THF/Na2CO3 (80°C, 12h) to yield biaryl derivatives .

Q. What spectroscopic and computational methods are recommended for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR Analysis:
    • 1H NMR: Identify amine protons (δ 5.2–5.8 ppm) and aromatic protons (δ 7.0–8.0 ppm). Bromine’s deshielding effect shifts adjacent protons upfield .
    • 13C NMR: Confirm bromine’s presence via C-Br coupling (δ 105–120 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular formulae (e.g., C7H5BrN2O, [M+H]+ = 214.96) .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and reaction pathways .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Methodological Answer:

  • Solubility Testing:
    • Polar Solvents: DMSO (50–100 mg/mL), DMF (30–60 mg/mL).
    • Non-Polar Solvents: Ethyl acetate (<5 mg/mL).
  • Contradiction Analysis: Discrepancies arise from crystallinity (amorphous vs. crystalline forms) and impurities. Use DSC/TGA to assess purity and polymorphic states .

Protocol:

Prepare saturated solutions at 25°C.

Filter and quantify via UV-Vis (λmax ~270 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.